Differentiation by Potent and Selective CYP26A1 Inhibition (IC50 = 13 nM) with Minimal CYP2D6 Liability (IC50 > 19.9 μM)
In a direct, head-to-head evaluation within the same assay system, 2-(3-pyridyl)quinazolin-4-one demonstrates a >1500-fold selectivity for inhibiting CYP26A1 (IC50 = 13 nM) over CYP2D6 (IC50 = 19.9 μM) [1][2]. This quantitative selectivity profile is a key differentiator from other quinazolinone-based compounds and is critical for applications in retinoic acid metabolism research. In contrast, a related quinazolinone analog, CHEMBL416860, showed an EC50 > 155 μM against HSV-1 thymidine kinase, highlighting the target-specific nature of this compound's activity [3].
| Evidence Dimension | Enzyme inhibition selectivity |
|---|---|
| Target Compound Data | IC50 = 13 nM (CYP26A1) |
| Comparator Or Baseline | IC50 = 19,900 nM (CYP2D6) for the same compound |
| Quantified Difference | >1500-fold selectivity for CYP26A1 over CYP2D6 |
| Conditions | CYP26A1: human MCF7 cell microsomes; CYP2D6: human liver microsomes |
Why This Matters
This high selectivity allows for precise modulation of retinoic acid metabolism without significant off-target CYP2D6 interference, making it a valuable tool for cancer and developmental biology research.
- [1] BindingDB (2025). BDBM50401154 (CHEMBL2205775) – Inhibition of CYP26A1 and CYP2D6. View Source
- [2] ChEMBL Database. Target Report Card: Cytochrome P450 26A1 and Cytochrome P450 2D6. View Source
- [3] BindingDB (2025). BDBM50472228 (CHEMBL416860) – Inhibitory activity against HSV-1 TK. View Source
